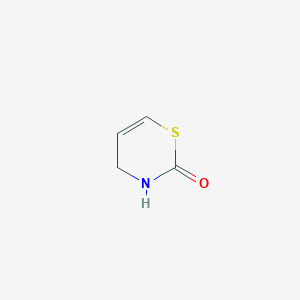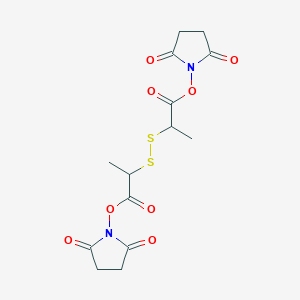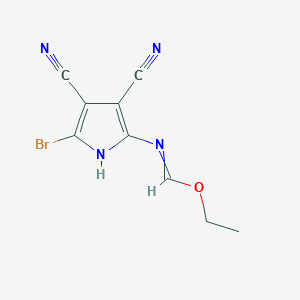
3,4-Dihydro-2H-1,3-thiazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2H-1,3-thiazin-2-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the thiazine family, which is known for its diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-1,3-thiazin-2-one can be achieved through several methods. One common approach involves the reaction of 1,3-isothiocyanato ketones with mineral acids. This reaction forms 3,4-dihydro-2H-1,3-thiazin-2-ones or their mixtures with 6-alkylidenetetrahydro-1,3-thiazin-2-ones . Another method involves the condensation of 2-aminothiophenol with methyl chloroacetate in the presence of excess potassium carbonate in DMF at reflux .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and solvent-free reactions are often employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dihydro-2H-1,3-thiazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of 3,4-dihydro-2H-1,3-thiazin-4-one derivatives has been studied, leading to the formation of different products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include mineral acids, oxidizing agents, and bases. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation can lead to the formation of pyrimidin-4-one and thieno[2,3-d]pyrimidin-4-one derivatives .
Aplicaciones Científicas De Investigación
3,4-Dihydro-2H-1,3-thiazin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, derivatives of this compound have shown potential as antimicrobial, anti-inflammatory, and antitumor agents . Additionally, it has applications in the development of new materials and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-2H-1,3-thiazin-2-one involves its interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes such as acetylcholinesterase, which is involved in neurotransmission . The presence of sulfur and nitrogen atoms in the ring structure allows for unique interactions with biological molecules, leading to various pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3,4-Dihydro-2H-1,3-thiazin-2-one include imidazo[2,1-b][1,3]thiazines, benzo[1,3]thiazines, and 1,4-benzothiazines . These compounds share structural similarities and often exhibit comparable chemical and biological properties.
Uniqueness: Its derivatives have shown promising results in various scientific research areas, making it a compound of significant interest .
Propiedades
Número CAS |
106084-44-0 |
|---|---|
Fórmula molecular |
C4H5NOS |
Peso molecular |
115.16 g/mol |
Nombre IUPAC |
3,4-dihydro-1,3-thiazin-2-one |
InChI |
InChI=1S/C4H5NOS/c6-4-5-2-1-3-7-4/h1,3H,2H2,(H,5,6) |
Clave InChI |
IDYNQXIZKKRBHF-UHFFFAOYSA-N |
SMILES canónico |
C1C=CSC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)

![N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide](/img/structure/B14332061.png)


![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)



![4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide](/img/structure/B14332100.png)


